N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has a molecular formula of C17H21N3O4 and a molecular weight of approximately 329.37 g/mol. It is classified under the category of oxalamides, which are derivatives of oxalic acid and amides.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed for research purposes. It is typically available in high purity suitable for laboratory applications.
N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide belongs to the broader class of heterocyclic compounds due to the presence of nitrogen-containing rings in its structure. Its specific classification as an oxalamide indicates its functional properties related to amide linkages and oxalic acid derivatives.
The synthesis of N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions.
Methods:
Technical Details:
The reaction mechanism may involve nucleophilic attack by amines on activated carbonyl groups followed by cyclization steps that lead to the formation of the pyrrolidine ring structure.
The molecular structure of N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can be represented using various structural formulas:
Structural Data:
CN(C(=O)C(=O)Nc1cc2c3c(c1)CCN3C(=O)CC2)The structure features a tetrahydropyrrole moiety fused with a quinoline system and an oxalamide functional group. This configuration contributes to its biological activity and interaction with various biomolecules.
N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can participate in several chemical reactions due to its functional groups:
Reactions:
Technical Details:
These reactions are often monitored through techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.
The mechanism of action for N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is not fully elucidated but may involve interactions at the molecular level with specific biological targets:
Process:
Data:
Studies involving similar compounds indicate potential antiplasmodial and antifungal activities which suggest a mechanism involving disruption of metabolic pathways in pathogens.
Understanding the physical and chemical properties of N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is crucial for its application:
Physical Properties:
Chemical Properties:
Relevant Data:
Thermal stability analysis might be conducted using differential scanning calorimetry to determine melting points and decomposition temperatures.
N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has potential applications in various scientific fields:
Scientific Uses:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7